Biotin-11-dCTP

Molecular Biology DNA Labeling Hybridization

Biotin-11-dCTP (CAS 136632-30-9) is a biotinylated nucleotide analog of deoxycytidine triphosphate (dCTP) used for non-radioactive labeling of DNA and cDNA. The compound features an 11-atom linker arm connecting a biotin moiety to the C5 position of the cytidine base, a structural feature that preserves Watson-Crick base pairing while enabling efficient streptavidin-mediated detection.

Molecular Formula C27H44N7O16P3S
Molecular Weight 847.663
CAS No. 136632-30-9
Cat. No. B566075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-11-dCTP
CAS136632-30-9
Molecular FormulaC27H44N7O16P3S
Molecular Weight847.663
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)C=CNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C27H44N7O16P3S/c28-25-16(13-34(27(39)33-25)23-12-18(35)19(48-23)14-47-52(43,44)50-53(45,46)49-51(40,41)42)9-11-30-22(37)7-2-1-5-10-29-21(36)8-4-3-6-20-24-17(15-54-20)31-26(38)32-24/h9,11,13,17-20,23-24,35H,1-8,10,12,14-15H2,(H,29,36)(H,30,37)(H,43,44)(H,45,46)(H2,28,33,39)(H2,31,32,38)(H2,40,41,42)/b11-9+/t17-,18-,19+,20+,23+,24-/m0/s1
InChIKeyVYVXPTRPDQAFBQ-VQDTXJPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-11-dCTP (CAS 136632-30-9) Procurement Guide: Baseline Specifications and Key Differentiators


Biotin-11-dCTP (CAS 136632-30-9) is a biotinylated nucleotide analog of deoxycytidine triphosphate (dCTP) used for non-radioactive labeling of DNA and cDNA [1]. The compound features an 11-atom linker arm connecting a biotin moiety to the C5 position of the cytidine base, a structural feature that preserves Watson-Crick base pairing while enabling efficient streptavidin-mediated detection [2]. It serves as a direct enzymatic substitute for natural dCTP in DNA synthesis reactions, producing biotin-labeled probes detectable via streptavidin conjugates (HRP, AP, fluorescent dyes, or affinity beads) [1].

Enzymatic substitute for dCTP; directly incorporated by DNA polymerases during synthesis.

C5 modification preserves Watson-Crick base pairing, maintaining hybridization accuracy.

Compatible with streptavidin-based detection via HRP, AP, or fluorescent conjugates.

Why Generic Substitution Fails: Critical Differences Between Biotin-11-dCTP and Alternative Biotinylated dCTP Analogs


Biotinylated dCTP analogs are not interchangeable due to critical variations in modification site, linker length, and enzymatic compatibility. Biotin-11-dCTP is attached at the C5 position of cytidine, which lies outside the hydrogen-bonding face and thus preserves hybridization efficiency, whereas N4-modified analogs (e.g., Biotin-14-dCTP) disrupt complementary base pairing [1]. Furthermore, linker length profoundly impacts both probe yield and detection sensitivity, with 11-atom and 16-atom linkers demonstrating optimal performance compared to shorter (4-atom) or longer (18-atom) alternatives . These structural differences translate directly into divergent performance in PCR, nick translation, and hybridization assays.

Modification site

C5 (non-H-bonding) vs N4 (H-bonding) may shift hybridization fidelity; N4-modified analogs can disrupt base pairing.

Linker length

11-atom spacer supports reported sensitivity; 4/18-atom linkers may reduce probe yield and detection consistency.

PCR compatibility

C5-modified nucleotide is recommended for PCR; N4-modified analog (Biotin-14-dCTP) may impair Taq amplification.

Product-Specific Quantitative Evidence Guide: Biotin-11-dCTP Differentiation from Closest Analogs


Modification Site Differentiation: C5 Attachment Preserves Watson-Crick Base Pairing vs N4 Modification in Biotin-14-dCTP

Biotin-11-dCTP is modified at the C5 position of cytidine, a site not involved in hydrogen bonding with complementary guanine bases, thus preserving hybridization efficiency. In contrast, Biotin-14-dCTP and other N4-modified biotin-dCTP derivatives attach biotin to the N4 position, which directly participates in Watson-Crick base pairing, leading to impaired hybridization [1].

Modification site
Head-to-head
C5: hybridization preserved
vs N4: base pairing disrupted
Preserved pairing supports accurate probe-target hybridization.
Critical for FISH and microarray; qualitative comparison.
Molecular Biology DNA Labeling Hybridization

Linker Length Optimization: 11-Atom Spacer Balances Probe Yield and Detection Sensitivity vs Suboptimal 4/18-Atom Linkers

In a 1 kb PCR labeling study using biotin-dUTP analogs (applicable by class inference to biotin-dCTP), nucleotides with 11-atom and 16-atom linkers demonstrated significantly higher detection sensitivity and tolerated a wider range of dTTP substitution compared to 4-atom and 18-atom linkers, which exhibited extremely weak labeling . The 11-atom spacer in Biotin-11-dCTP provides an optimal balance between minimizing steric hindrance during polymerase incorporation and maximizing biotin accessibility for streptavidin detection.

Linker length
Class-level inference
11-atom: high sensitivity
4/18-atom: weak labeling
Balances steric hindrance and biotin accessibility for detection.
Based on biotin-dUTP PCR study; confirm in dCTP context.
Nucleic Acid Labeling Assay Development Probe Design

PCR Compatibility: Biotin-11-dCTP Supports Taq Polymerase Amplification vs Biotin-14-dCTP Not Recommended for PCR

Biotin-11-dCTP is validated and recommended for PCR amplification with Taq DNA polymerase, enabling direct generation of biotin-labeled amplicons. In contrast, Biotin-14-dCTP is not recommended for PCR due to the N4 modification site interfering with polymerase processivity and amplification efficiency [1].

PCR compatibility
Head-to-head
Recommended for Taq PCR
Biotin-14-dCTP: not recommended
Enables direct PCR labeling; N4-modified analog may impair amplification.
Binary compatibility per manufacturer data.
PCR DNA Amplification Probe Generation

Broad Enzymatic Compatibility: Substrate for Five Key DNA Polymerases and Reverse Transcriptase

Biotin-11-dCTP serves as an efficient substrate for a wide range of DNA polymerases including Taq polymerase, Klenow fragment, T4 DNA polymerase, reverse transcriptase (MMLV RT), and terminal deoxynucleotidyl transferase (TdT) [1] . This broad compatibility enables its use across multiple labeling workflows: PCR, nick translation, primer extension, 3'-end labeling, and reverse transcription for cDNA probe generation.

Polymerase range
Supporting evidence
5+ reaction types
vs typical 2-3 for alternatives
Broad compatibility reduces need for multiple nucleotides.
Validated with Taq, Klenow, T4, RT, TdT.
Enzymatic DNA Synthesis Probe Labeling cDNA Synthesis

Best Research and Industrial Application Scenarios for Biotin-11-dCTP Based on Differentiated Performance Evidence


PCR-Based Generation of Biotin-Labeled DNA Probes for Hybridization Assays

Biotin-11-dCTP is the preferred reagent when biotin-labeled DNA probes must be generated directly via PCR amplification. Unlike N4-modified analogs (e.g., Biotin-14-dCTP) that are incompatible with PCR due to base-pairing disruption, Biotin-11-dCTP is validated for Taq polymerase and maintains efficient amplification [1]. A recommended starting ratio of 50% Biotin-11-dCTP/50% dCTP balances labeling density with polymerase yield [2].

Fluorescence In Situ Hybridization (FISH) and Microarray Gene Profiling

The C5 modification site of Biotin-11-dCTP preserves Watson-Crick base pairing, ensuring reliable probe-target hybridization essential for accurate FISH and microarray results [1]. The 11-atom linker provides optimal biotin accessibility for streptavidin-conjugated detection systems (HRP, AP, fluorescent dyes) while minimizing steric hindrance [2].

TUNEL Assays for Apoptosis Detection

Biotin-11-dCTP is a validated substrate for terminal deoxynucleotidyl transferase (TdT), enabling efficient 3'-end labeling of fragmented DNA in apoptotic cells for TUNEL assays [1]. The biotin moiety allows subsequent detection with streptavidin conjugates and, when combined with tyramide signal amplification (TSA), achieves high-sensitivity visualization of apoptotic nuclei [2].

Multi-Polymerase Workflows Including Nick Translation and cDNA Labeling

Biotin-11-dCTP's broad enzymatic compatibility—serving as a substrate for Klenow fragment, T4 DNA polymerase, and reverse transcriptase—supports diverse labeling protocols including nick translation and cDNA probe synthesis [1]. This versatility reduces the need for multiple biotinylated nucleotide stocks, streamlining laboratory reagent management.

Application
Selection Property
Validation Focus
PCR-based probe generation
C5 modification & Taq compatibility
Amplification efficiency and labeling density
FISH and microarray hybridization
Preserved Watson-Crick base pairing
Streptavidin detection signal consistency
TUNEL apoptosis assays
TdT substrate for 3'-end labeling
Sensitivity with streptavidin-TSA detection
Multi-polymerase labeling workflows
Broad enzymatic compatibility
Streamlined reagent inventory

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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